molecular formula C9H20O2Si B040778 tert-Butyldimethylsilyl (R)-(-)-glycidyl ether CAS No. 124150-87-4

tert-Butyldimethylsilyl (R)-(-)-glycidyl ether

Cat. No.: B040778
CAS No.: 124150-87-4
M. Wt: 188.34 g/mol
InChI Key: YANSSVVGZPNSKD-MRVPVSSYSA-N
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Description

tert-Butyldimethylsilyl ®-(-)-glycidyl ether is a chemical compound widely used in organic synthesis, particularly as a protecting group for alcohols. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions and processes.

Mechanism of Action

Target of Action

Tert-Butyldimethylsilyl ®-(-)-glycidyl ether, also known as ®-tert-butyldimethyl(oxiran-2-ylmethoxy)silane, is primarily used as a protective group in organic synthesis . Its primary targets are hydroxyl groups in organic compounds, particularly alcohols and phenols .

Mode of Action

The compound interacts with its targets by undergoing a silylation reaction . This involves the replacement of a hydrogen atom in the hydroxyl group with the tert-butyldimethylsilyl group, forming a silyl ether . The silylation reaction is typically catalyzed by a base and occurs under mild conditions .

Biochemical Pathways

The protection of hydroxyl groups can prevent unwanted reactions in certain positions of a molecule, allowing for selective reactions to occur at other positions . This can be crucial in multi-step organic synthesis processes.

Pharmacokinetics

It’s worth noting that silyl ethers are generally stable and resistant to hydrolysis, making them suitable for use in various reaction conditions .

Result of Action

The result of the action of tert-butyldimethylsilyl ®-(-)-glycidyl ether is the formation of a silyl ether, where the hydroxyl group of the target molecule is protected . This protection can be reversed under certain conditions, such as treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C, leading to the rapid cleavage of the silyl ethers to alcohols .

Action Environment

The action of tert-butyldimethylsilyl ®-(-)-glycidyl ether is influenced by several environmental factors. For instance, the silylation reaction is typically performed in an anhydrous environment to prevent hydrolysis . The reaction rate can be influenced by the temperature and the nature of the solvent used . Furthermore, the stability of the resulting silyl ether can be affected by the pH of the environment, with silyl ethers being stable to aqueous base but can be converted back to the alcohols under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyldimethylsilyl ®-(-)-glycidyl ether is typically synthesized through the reaction of tert-butyldimethylsilyl chloride with ®-(-)-glycidol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyldimethylsilyl ®-(-)-glycidyl ether follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethylsilyl ®-(-)-glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide in pyridine.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Organolithium reagents, Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding alcohols or ketones, while reduction can yield alcohols .

Scientific Research Applications

tert-Butyldimethylsilyl ®-(-)-glycidyl ether is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyldimethylsilyl ®-(-)-glycidyl ether is unique due to its optimal balance of stability and ease of removal, making it a versatile protecting group in organic synthesis. Its ability to be selectively cleaved under mild conditions without affecting other functional groups is a significant advantage .

Properties

IUPAC Name

tert-butyl-dimethyl-[[(2R)-oxiran-2-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANSSVVGZPNSKD-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451681
Record name tert-Butyldimethylsilyl (R)-(-)-glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124150-87-4
Record name (R)-tert-Butyldimethyl(oxiran-2-ylmethoxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124150-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyldimethylsilyl (R)-(-)-glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (2R)
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Synthesis routes and methods I

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-(tert-butyldimethylsilyl) glycidyl ether (5.64 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-(tert-butyldimethylsilyl) glycidyl ether 5c (2.72 g, 14.5 mmol, 48%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 Torr). The product was determined to be present in >99% ee by derivatization through ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C. and direct analysis of the 2-napthylsulfide thus obtained (Chiralcel OD, 99.25:0.75 hexanes:EtOH, 1 mL/min, 230 nm).
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297 mL
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Synthesis routes and methods II

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-(tert-butyldimethylsilyl) glycidyl ether (5.64 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-(tert-butyldimethylsilyl) glycidyl ether 5c (2.72 g, 14.5 mmol, 48%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 Torr). The product was determined to be present in >99% ee by derivatization through ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C. and direct analysis of the 2-napthylsulfide thus obtained (Chiralcel OD, 99.25:0.75 hexanes:EtOH, 1 mL/min, 230 nm).
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(R,R)-(salen)Co(II)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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